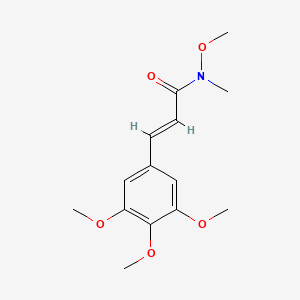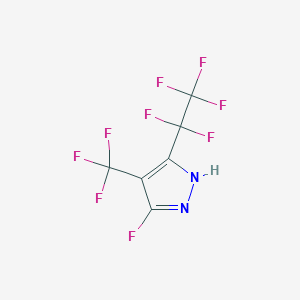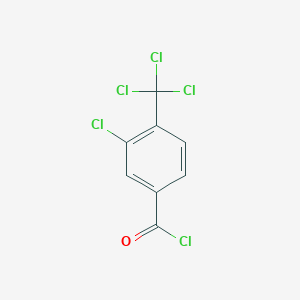
4-(Chlorodifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorodifluoromethoxy)benzaldehyde (4-CFMBA) is an important chemical compound that is used in a variety of scientific research applications. It is an aromatic aldehyde, which is a colorless liquid with a faint odor. 4-CFMBA is used as a reagent in organic synthesis, as a building block in drug discovery, and as a key intermediate in the production of pharmaceuticals and other chemicals. It is also used as a starting material in the production of dyes and other organic compounds.
Scientific Research Applications
4-(Chlorodifluoromethoxy)benzaldehyde is used in a variety of scientific research applications. It is used in organic synthesis as a building block for the synthesis of organic compounds. It is also used in drug discovery as an intermediate in the production of pharmaceuticals and other chemicals. It is also used as a starting material in the production of dyes and other organic compounds.
Mechanism of Action
4-(Chlorodifluoromethoxy)benzaldehyde is an aromatic aldehyde, which is a colorless liquid with a faint odor. It is an acid-sensitive compound and is easily oxidized by atmospheric oxygen. The oxidation of 4-(Chlorodifluoromethoxy)benzaldehyde involves the formation of aldehyde intermediates, which can then be further oxidized to form carboxylic acids. The oxidation process is catalyzed by the presence of acids, such as sulfuric acid or hydrochloric acid.
Biochemical and Physiological Effects
4-(Chlorodifluoromethoxy)benzaldehyde has a range of biochemical and physiological effects. It is known to inhibit the synthesis of proteins and is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is also known to have anti-inflammatory and anti-oxidative properties. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the release of histamine from mast cells. In addition, it has been shown to have anti-cancer effects, as it has been found to inhibit the growth of several types of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 4-(Chlorodifluoromethoxy)benzaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is an acid-sensitive compound and is easily oxidized by atmospheric oxygen. It is also volatile and has a low boiling point, which makes it difficult to store and handle.
Future Directions
There are several potential future applications of 4-(Chlorodifluoromethoxy)benzaldehyde. It could be used as an intermediate in the production of pharmaceuticals and other chemicals. It could also be used as a starting material in the production of dyes and other organic compounds. Furthermore, it could be used to develop new drugs and therapies for the treatment of various diseases. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Synthesis Methods
4-(Chlorodifluoromethoxy)benzaldehyde is synthesized from 4-chlorobenzotrifluoride and methanol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of around 80°C and a pressure of 1 atm for a period of about 4 hours. The reaction yields a product containing around 80% 4-(Chlorodifluoromethoxy)benzaldehyde. The product can then be purified by distillation or crystallization.
properties
IUPAC Name |
4-[chloro(difluoro)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRPFVMHWXGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorodifluoromethoxy)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)